5-Methyl-2-phenyl-1H-indole-3-thiol
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Overview
Description
5-Methyl-2-phenyl-1H-indole-3-thiol: is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a thiol group at the third position, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-indole-3-thiol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The thiol group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the indole ring .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1H-indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
5-Methyl-2-phenyl-1H-indole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the indole ring can interact with biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the thiol group, making it less reactive in certain chemical reactions.
5-Methyl-2-phenyl-1H-indole: Similar structure but without the thiol group, affecting its biological activity.
Uniqueness
The presence of the thiol group in 5-Methyl-2-phenyl-1H-indole-3-thiol imparts unique chemical reactivity and potential biological activities, distinguishing it from other indole derivatives .
Properties
CAS No. |
62663-35-8 |
---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1H-indole-3-thiol |
InChI |
InChI=1S/C15H13NS/c1-10-7-8-13-12(9-10)15(17)14(16-13)11-5-3-2-4-6-11/h2-9,16-17H,1H3 |
InChI Key |
PUUZTBQVNGIZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2S)C3=CC=CC=C3 |
Origin of Product |
United States |
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